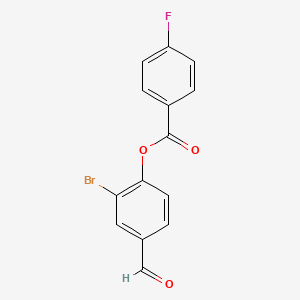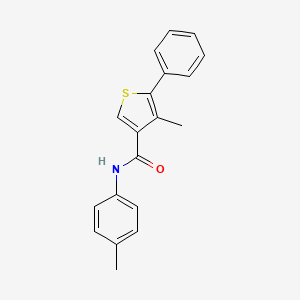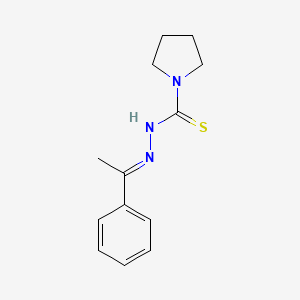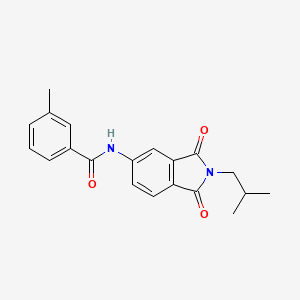![molecular formula C16H15ClN2OS B5872002 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5872002.png)
4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide, also known as CDC25B inhibitor II, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound belongs to the class of thioamides and has been shown to inhibit the activity of the CDC25B protein, which plays a critical role in the regulation of the cell cycle.
Wirkmechanismus
4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitor II works by binding to the active site of the 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide protein, preventing it from dephosphorylating its target substrates. This leads to the accumulation of phosphorylated proteins, which in turn leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitor II has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of several types of cancer cells, including breast cancer, prostate cancer, and lung cancer. In addition, 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitor II has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitor II is its selectivity for 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide. This makes it a promising candidate for cancer therapy, as it can selectively target cancer cells without affecting normal cells. However, one of the limitations of 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitor II is its solubility. It is poorly soluble in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitor II. One direction is to develop more potent and selective inhibitors of 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide. Another direction is to investigate the potential of 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitor II in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, further studies are needed to investigate the potential of 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitor II in animal models and clinical trials.
Synthesemethoden
The synthesis of 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitor II involves the reaction of 4-chlorobenzoyl isothiocyanate with 3,5-dimethylaniline in the presence of a base. The reaction yields the desired product, which can be purified by column chromatography. The purity of the compound can be confirmed by NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitor II has been extensively studied for its potential applications in cancer research. 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide is a phosphatase that plays a critical role in the regulation of the cell cycle. Overexpression of 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide has been observed in several types of cancer, and inhibition of its activity has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitor II has been shown to selectively inhibit the activity of 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
4-chloro-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-10-7-11(2)9-14(8-10)18-16(21)19-15(20)12-3-5-13(17)6-4-12/h3-9H,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYCTWDVRWEZCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5871933.png)
![5,6-dibromo-2-methylcyclohex-2-ene-1,4-dione 4-[O-(4-nitrobenzoyl)oxime]](/img/structure/B5871934.png)
![2,3,7,8,12,13-hexahydro-1H,6H,11H-triscyclopenta[3,4]pyrazolo[1,5-a:1',5'-c:1'',5''-e][1,3,5]triazine](/img/structure/B5871940.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5871955.png)

![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-3-phenylacrylamide](/img/structure/B5871969.png)
amino]methyl}phenol](/img/structure/B5871976.png)





![5-methyl-N'-[(phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide](/img/structure/B5872046.png)